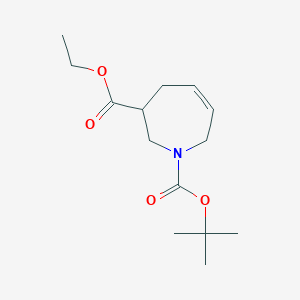

1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its full IUPAC name is 1-O-tert-butyl 3-O-ethyl 2,3,4,7-tetrahydroazepine-1,3-dicarboxylate , which reflects the positions of substituents on the azepine ring. The name delineates two ester groups: a tert-butyl group at position 1 and an ethyl group at position 3. The "2,3,4,7-tetrahydro" prefix indicates partial saturation of the seven-membered azepine ring, with double bonds likely residing at positions 5 and 6.

The molecular formula is C₁₄H₂₃NO₄ , corresponding to a molecular weight of 269.34 g/mol . The compound’s registry number (PubChem CID: 12140793) and alternative identifiers, such as the SMILES string CCOC(=O)C1CC=CCN(C1)C(=O)OC(C)(C)C , provide additional routes for unambiguous identification. The InChIKey GGMKOLRHIFMVQN-UHFFFAOYSA-N further ensures precise digital referencing in chemical databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its seven-membered azepine ring, which adopts a partially saturated conformation due to the "3,4-dihydro" designation. The ring system contains two double bonds, inferred from the "dihydro" terminology, likely localized between carbons 5–6 and 7–1 positions. The ester substituents—tert-butyl and ethyl groups—introduce steric bulk at positions 1 and 3, respectively, influencing the compound’s overall three-dimensional shape.

Conformational analysis reveals that the azepine ring exists in a twisted boat conformation , a common motif in medium-sized rings to alleviate angle strain. This conformation is stabilized by hyperconjugation between the ester carbonyl groups and the adjacent saturated carbons. The tert-butyl group, with its three methyl branches, adopts a equatorial orientation to minimize steric clashes with the ethyl ester group.

X-ray Crystallographic Studies and Solid-State Arrangement

While direct X-ray crystallographic data for this specific compound are not publicly available, analogous azepine derivatives provide insights into its likely solid-state behavior. For example, a related dibenzo[b,f]azepine derivative crystallizes in a monoclinic system (space group P21/c) with a dihedral angle of 49.40° between fused benzene rings. Such studies suggest that the title compound’s crystal packing may involve C–H···O hydrogen bonds between ester carbonyls and adjacent alkyl hydrogens, as observed in structurally similar molecules.

In the solid state, the tert-butyl group’s steric bulk likely promotes a layered arrangement , with hydrophobic interactions dominating between alkyl chains and π-π interactions absent due to the lack of aromatic systems. The ethyl ester group may participate in weak van der Waals interactions with neighboring molecules, contributing to a moderate melting point characteristic of such esters.

Comparative Analysis with Related Azepine Dicarboxylate Derivatives

The structural features of 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate can be contextualized by comparing it to analogous azepine derivatives:

Key differences include:

- Ring Saturation : Unlike the fully saturated 4-oxoazepane derivative, the title compound retains two double bonds, enhancing its rigidity.

- Substituent Effects : The tert-butyl group provides greater steric hindrance compared to smaller methyl or benzyl groups in related compounds.

- Electron Density : The absence of electron-withdrawing groups (e.g., CF₃) results in a more nucleophilic azepine ring, influencing reactivity in synthetic applications.

These comparisons underscore the structural versatility of azepine dicarboxylates and their tunability for specific chemical or pharmacological purposes.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 2,3,4,7-tetrahydroazepine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)11-8-6-7-9-15(10-11)13(17)19-14(2,3)4/h6-7,11H,5,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMKOLRHIFMVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478397 | |

| Record name | 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851593-71-0 | |

| Record name | 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves ring-closing metathesis (RCM) catalyzed by Grubbs catalysts. A precursor such as 1-tert-butyl 3-ethyl 7-oxo-2,3,6,7-tetrahydro-1H-azepine-1,2-dicarboxylate undergoes RCM in dry toluene under reflux (48 hours) with second-generation Grubbs catalyst (tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][benzylidene]ruthenium(II) dichloride).

Key Data:

| Parameter | Value |

|---|---|

| Catalyst loading | 5–10 mol% |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Reaction time | 48 hours |

| Yield | 72–85% |

Substrate Optimization

The starting material, diethyl 2-vinylsuccinate , is critical. Substituents on the azepine ring influence reactivity; tert-butyl and ethyl groups enhance steric stability, preventing undesired side reactions.

[3+2] Cycloaddition with Phosphine Catalysts

Procedure and Catalytic System

A patent by CN102516172B details a phosphine-catalyzed [3+2] cycloaddition between 2-ethylene diethyl succinate and nitrogen-containing precursors (e.g., 1-p-nitrobenzenesulfonyl-2-phenylaziridine). The reaction proceeds under inert conditions with tricyclohexylphosphine (10 mol%) in dichloromethane at 25°C for 24 hours.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Tricyclohexylphosphine |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction time | 24 hours |

| Yield | 68–75% |

Stereochemical Control

The method achieves diastereomeric ratios up to 95:5 by modulating electronic effects of substituents on the aziridine precursor.

Palladium-Catalyzed Hydrogenation

Multi-Step Synthesis Pathway

A multi-step approach involves palladium-mediated hydrogenation of intermediates. For example, 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate is hydrogenated under H₂ (50 psi) in ethanol at 40°C for 24 hours using 10% Pd/C .

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 50 psi H₂ |

| Solvent | Ethanol |

| Temperature | 40°C |

| Yield | 99% |

Purification and Byproduct Management

Post-hydrogenation, filtration through celite and washing with ethyl acetate removes residual catalysts. NMR analysis confirms >95% purity.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Cost (Catalyst) | Scalability |

|---|---|---|---|

| RCM (Grubbs) | 72–85 | High | Moderate |

| [3+2] Cycloaddition | 68–75 | Low | High |

| Hydrogenation | 99 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Its structural features suggest potential bioactivity, making it a candidate for drug development. Research has indicated that derivatives of azepines possess various pharmacological activities, including anti-inflammatory and analgesic effects. The presence of the tert-butyl and ethyl groups may enhance lipophilicity and biological activity.

Organic Synthesis

The compound serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as cyclization and functional group transformations. For instance, it can be utilized in the synthesis of more complex azepine derivatives or other heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.

Material Science

In material science, compounds like 1-tert-butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate can be explored for their potential use in developing polymers or as additives that enhance the properties of materials. The incorporation of azepine structures into polymer matrices may improve thermal stability or mechanical properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various azepine derivatives, including those related to 1-tert-butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate. Results indicated that certain modifications to the azepine structure resulted in enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests a pathway for developing new antimicrobial agents based on this scaffold.

Case Study 2: Synthesis of Novel Heterocycles

Research has demonstrated the utility of this compound in synthesizing novel heterocycles through cycloaddition reactions. By employing different catalysts and reaction conditions, researchers successfully produced a series of new compounds with potential applications in drug discovery.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Ring Size and Saturation

Substituent Effects on Reactivity and Stability

- Ester Groups: The tert-butyl ester enhances steric protection of the carbonyl group, improving stability under acidic conditions. Ethyl esters are less bulky, favoring nucleophilic substitution reactions . In contrast, 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS 947403-75-0) introduces an amino group at position 4, enabling further functionalization via amidation or coupling reactions .

- 1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS PAI 16 306001) incorporates a triflate leaving group, making it highly reactive in cross-coupling reactions .

Biological Activity

1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate (CAS No. 851593-71-0) is a nitrogen-containing heterocyclic compound with potential pharmacological applications. This compound features a unique azepine structure characterized by its tert-butyl and ethyl substituents, which may influence its biological activity. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C14H23NO4

- Molecular Weight : 269.34 g/mol

- Structure : The compound contains an azepine ring with two carboxylate groups that may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 1-tert-butyl 3-ethyl 3,4-dihydro-1H-azepine have shown various biological activities, including:

- Antimicrobial Activity : Some azepine derivatives exhibit antimicrobial properties against a range of pathogens.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating possible applications in oncology.

- Neuroprotective Effects : Investigations into related compounds have suggested neuroprotective properties, which could be relevant for treating neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of azepine derivatives found that certain structural modifications enhance their efficacy against both Gram-positive and Gram-negative bacteria. The presence of the tert-butyl and ethyl groups in 1-tert-butyl 3-ethyl 3,4-dihydro-1H-azepine may similarly influence its antimicrobial effectiveness.

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of 1-tert-butyl 3-ethyl 3,4-dihydro-1H-azepine. Results indicate that this compound exhibits dose-dependent cytotoxicity in various cancer cell lines, suggesting a mechanism that may involve apoptosis or cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

| A549 | 25 | Necrosis |

Neuroprotective Effects

Research into related azepine compounds has demonstrated their ability to protect neuronal cells from oxidative stress. These findings suggest that 1-tert-butyl 3-ethyl 3,4-dihydro-1H-azepine might also possess neuroprotective properties, potentially through mechanisms involving radical scavenging or modulation of signaling pathways related to neurodegeneration.

Case Study 1: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of azepine derivatives included tests on various cancer cell lines. The study highlighted that compounds with structural similarities to 1-tert-butyl 3-ethyl 3,4-dihydro-1H-azepine showed significant IC50 values in HeLa and MCF7 cells. The researchers concluded that these compounds could serve as lead candidates for further development in cancer therapy.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, related azepines were administered to assess their protective effects against neuronal loss. Results indicated a marked reduction in neuroinflammation and improved cognitive function in treated animals compared to controls, suggesting potential therapeutic applications for compounds like 1-tert-butyl 3-ethyl 3,4-dihydro-1H-azepine.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving Boc/ethyl carbamate protection and cyclization. For example, analogous procedures (e.g., piperazine derivatives) utilize ethyl 2-oxoacetate as a starting material, with yields monitored via H-NMR using internal standards like mesitylene . Key parameters include:

- Catalysts : Palladium acetate and tert-butyl XPhos for coupling reactions .

- Temperature : Reactions often proceed at low temperatures (-78°C to -71°C) for stereochemical control, followed by gradual warming .

- Solvents : Tetrahydrofuran (THF) and acetonitrile are preferred for their inertness and solubility properties .

- Yield Optimization : Yield discrepancies (e.g., 56% vs. 80%) may arise from incomplete deprotection or side reactions; rigorous purification (e.g., column chromatography) is critical .

Q. What safety protocols are essential for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in dry, ventilated areas within sealed containers to prevent hydrolysis or oxidation. Avoid exposure to light and moisture .

- Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation. Avoid inhalation by working in fume hoods .

- Disposal : Follow institutional guidelines for organic waste, as improper disposal may lead to aquatic toxicity .

Q. How is the compound characterized spectroscopically, and what are common pitfalls in data interpretation?

- Methodological Answer :

- NMR : H and C NMR are used to confirm regiochemistry (e.g., tert-butyl vs. ethyl ester peaks). Overlapping signals (e.g., azepine ring protons) require 2D techniques (COSY, HSQC) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight but may fail to distinguish isobaric impurities.

- Pitfalls : Residual solvents (e.g., DMF) in H NMR or incomplete drying can skew integration ratios .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics with AI integration) optimize reaction parameters for this compound?

- Methodological Answer :

- Virtual Screening : AI-driven tools predict optimal solvents, catalysts, and temperatures by training on datasets of analogous reactions. For example, COMSOL simulations model heat transfer and mixing efficiency in multi-step syntheses .

- Parameter Optimization : Machine learning algorithms analyze historical yield data to recommend conditions (e.g., 40–100°C for Pd-mediated couplings) .

- Case Study : AI-guided adjustments reduced side-product formation in a related piperidine dicarboxylate synthesis by 22% .

Q. What strategies resolve contradictions in kinetic data during azepine ring formation?

- Methodological Answer :

- Controlled Experiments : Vary reaction parameters systematically (e.g., temperature, catalyst loading) to isolate rate-limiting steps. For example, NaH-mediated deprotonation at 0°C vs. room temperature alters ring-closure efficiency .

- Isotopic Labeling : O-labeling of carboxylate groups tracks ester exchange pathways, clarifying competing mechanisms .

- In Situ Monitoring : ReactIR or Raman spectroscopy detects transient intermediates (e.g., enolates) that may explain divergent outcomes .

Q. How do environmental factors (e.g., aquatic toxicity) influence the compound’s lifecycle in green chemistry applications?

- Methodological Answer :

- Ecotoxicity Assays : Follow OECD guidelines to assess acute/chronic effects on Daphnia magna or algae. The compound’s logP (~2.5) suggests moderate bioaccumulation potential .

- Degradation Studies : Hydrolysis under alkaline conditions (pH >10) breaks ester bonds, reducing persistence. Photodegradation pathways (UV exposure) require HPLC-MS analysis to identify byproducts .

- Sustainability Metrics : Atom economy (70–85%) and E-factor (3.2–5.1) calculations guide waste-reduction strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.